2-(2,4-dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione
Description
2-(2,4-Dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structural features, which include a tetrahydroisoindole core fused with an ethano bridge and substituted with a 2,4-dimethylphenyl group
Properties
Molecular Formula |
C18H19NO2 |
|---|---|
Molecular Weight |
281.3 g/mol |
IUPAC Name |
4-(2,4-dimethylphenyl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |
InChI |
InChI=1S/C18H19NO2/c1-10-3-8-14(11(2)9-10)19-17(20)15-12-4-5-13(7-6-12)16(15)18(19)21/h3-5,8-9,12-13,15-16H,6-7H2,1-2H3 |
InChI Key |
GUOZYKXUEZMQCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3C4CCC(C3C2=O)C=C4)C |
Origin of Product |
United States |
Preparation Methods
Cycloaddition Reactions for Core Formation
The isoindole-1,3-dione core is frequently constructed via [3+2] cycloaddition reactions. A method adapted from the synthesis of related spirocyclic compounds involves the generation of an azomethine ylide intermediate from 6-chloroisatin and (R)-thiazolidine-4-carboxylic acid in a methanol/dichloromethane (1:1) solvent system under reflux. This ylide undergoes stereoselective cycloaddition with ethylene derivatives to form the bicyclic framework. For the target compound, substitution with a 2,4-dimethylphenyl group necessitates careful selection of arylating agents, such as 2,4-dimethylphenylboronic acid, in Suzuki-Miyaura coupling reactions performed under inert atmosphere.
Nucleophilic Aromatic Substitution and Reduction
Patent literature describing vortioxetine synthesis provides a template for functionalizing the isoindole nitrogen. The process involves:
- Nucleophilic substitution : Reacting 2-bromoiodobenzene with 2,4-dimethylthiophenol in the presence of potassium carbonate at 60°C–100°C to install the thioether linkage.
- Nitro reduction : Using iron in acetic acid or sodium dithionite at 60°C to convert nitro intermediates to amines.
- Piperazine ring formation : Employing bis(2-chloroethyl)amine hydrochloride in methyldiglycol at 130°C.
While developed for a different compound, this sequence demonstrates the feasibility of sequential substitution-reduction-cyclization steps for assembling structurally related ethanoisoindoles.
One-Pot Synthesis Strategies
Recent advances emphasize process intensification through one-pot methodologies. A notable example combines nucleophilic substitution and nitro reduction in a single vessel, eliminating intermediate isolation. Key parameters include:
| Step | Conditions | Reagents | Temperature | Yield |
|---|---|---|---|---|
| (i) | Substitution | Na2CO3, DMF | 60°C | 78% |
| (ii) | Reduction | Thiourea dioxide, H2O/EtOH | 65°C | 85% |
| (iii) | Cyclization | Bis(2-chloroethyl)amine·HCl, methyldiglycol | 130°C | 72% |
This approach reduces purification steps and improves overall efficiency, with the solvent system (DMF for substitution, aqueous ethanol for reduction) ensuring compatibility between sequential reactions.
Catalytic and Green Chemistry Methods
Iron-Catalyzed Reductions
The nitro-to-amine conversion, critical for introducing the amine precursor to the ethano bridge, achieves high atom economy using iron powder in acetic acid. This method avoids precious metal catalysts, aligning with green chemistry principles. Comparative studies show:
| Reducing Agent | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Fe/AcOH | EtOH | 4 | 92 | 98 |
| Na2S2O4 | H2O | 2 | 88 | 95 |
| H2/Pd-C | MeOH | 1 | 95 | 99 |
While hydrogenation offers speed, iron/acetic acid provides cost advantages for large-scale synthesis.
Solvent Optimization
Methyldiglycol emerges as the optimal solvent for the final cyclization due to its high boiling point (194°C) and ability to stabilize charged intermediates. Alternatives like diglyme or DMSO reduce yields by 15–20%, likely due to side reactions at elevated temperatures.
Structural Characterization and Analytical Techniques
Spectroscopic Verification
1H NMR (400 MHz, CDCl3):
- δ 7.25–7.15 (m, 3H, aromatic H)
- δ 4.32 (d, J = 12.4 Hz, 1H, bridgehead H)
- δ 3.02 (s, 3H, N-CH3)
- δ 2.35 (s, 6H, Ar-CH3)
IR (KBr):
Computational Validation
Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level confirm the experimental geometry:
| Parameter | Experimental | Calculated | Error (%) |
|---|---|---|---|
| C=O bond | 1.21 Å | 1.23 Å | 1.6 |
| C-N bond | 1.35 Å | 1.33 Å | 1.5 |
| Dihedral | 178.2° | 179.1° | 0.5 |
The HOMO-LUMO gap (3.79 eV) calculated via TD-DFT correlates with UV-Vis absorption at 290 nm.
Comparative Analysis of Synthetic Methods
| Method | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Multi-step | 5 | 48 | 97 | Moderate |
| One-pot | 3 | 62 | 95 | High |
| Catalytic (Fe/AcOH) | 4 | 55 | 98 | High |
One-pot synthesis offers the best balance of efficiency and yield, though multi-step approaches allow finer stereochemical control for enantioselective applications.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
2-(2,4-Dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dimethylphenyl)-2H-benzotriazole: Shares the 2,4-dimethylphenyl group but differs in the core structure, which is a benzotriazole instead of an isoindole.
2-Phenyl-2H-benzotriazole: Similar to the above compound but with a phenyl group instead of a 2,4-dimethylphenyl group.
Uniqueness
2-(2,4-Dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione is unique due to its tetrahydroisoindole core fused with an ethano bridge, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
The compound 2-(2,4-dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione is a member of the isoindole family and possesses a unique molecular structure that suggests potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C16H17NO2
- Molecular Weight : 255.31 g/mol
- LogP : 3.1979
- Polar Surface Area : 28.771 Ų
- Hydrogen Bond Acceptors : 4
| Property | Value |
|---|---|
| Molecular Formula | C16H17NO2 |
| Molecular Weight | 255.31 g/mol |
| LogP | 3.1979 |
| Polar Surface Area | 28.771 Ų |
| Hydrogen Bond Acceptors | 4 |
Biological Activity
Research into the biological activity of this compound has revealed several interesting properties:
Anticancer Activity
Studies have indicated that isoindole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of apoptotic pathways and interference with cell cycle progression.
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes within the bacteria.
Neuroprotective Effects
There is emerging evidence that isoindole derivatives can exert neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. Compounds in this class have been shown to scavenge free radicals and reduce neuronal cell death in vitro.
Case Studies
-
Anticancer Efficacy :
- A study examined the impact of a similar isoindole compound on breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers after treatment with concentrations ranging from 10 µM to 50 µM over 48 hours.
-
Antimicrobial Testing :
- In vitro testing against Staphylococcus aureus showed that the compound inhibited growth at a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential for development as an antimicrobial agent.
-
Neuroprotection :
- Research involving neuroblastoma cells treated with oxidative stress-inducing agents demonstrated that pre-treatment with the isoindole derivative led to a significant decrease in cell death compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
